molecular formula C15H20N4O3S B2958845 tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate CAS No. 2034367-49-0

tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate

Cat. No. B2958845
CAS RN: 2034367-49-0
M. Wt: 336.41
InChI Key: JVKITBYVRYQUCF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazine and piperidine rings, along with the ester group, could potentially participate in a variety of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazine ring, which is known to participate in a variety of reactions, including substitutions and additions . The ester group could also undergo reactions such as hydrolysis or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester could increase its solubility in polar solvents, while the nonpolar tert-butyl group could enhance its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated methods for synthesizing related compounds, highlighting the importance of tert-butyl piperidine-1-carboxylate derivatives in the field of medicinal chemistry. For instance, studies have detailed the synthesis and characterization of compounds through condensation reactions, with further analysis using techniques like X-ray diffraction, NMR, and LCMS to confirm their structures (Sanjeevarayappa et al., 2015; Mamat et al., 2012). These compounds have been analyzed for their molecular structures, exhibiting unique crystalline forms and intermolecular interactions that could be critical for their biological activities.

Biological Activity

Several studies have explored the biological evaluation of tert-butyl piperidine-1-carboxylate derivatives, assessing their potential antibacterial and anthelmintic activities. Although some compounds have shown moderate activity, the research underscores the potential of these molecules as scaffolds for developing new therapeutics (Kulkarni et al., 2016).

Chemical Reactivity and Development

Further investigations into the reactivity of tert-butyl piperidine-1-carboxylate derivatives have led to the development of new chemical reagents and methodologies for synthesizing tert-butylated products. This includes the creation of new tert-butylating agents and the study of their reactions with alcohols and carboxylic acids to produce ethers and esters (Yamada et al., 2016).

Advanced Applications

Research has also focused on advanced applications of these compounds, such as their use in the synthesis of complex molecules like crizotinib, highlighting their significance as intermediates in the pharmaceutical industry (Kong et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, it’s generally advisable to avoid inhalation, ingestion, or direct skin contact .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of other triazine-containing compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

tert-butyl 4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-15(2,3)22-14(21)18-7-4-10(5-8-18)19-13(20)12-11(16-17-19)6-9-23-12/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKITBYVRYQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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